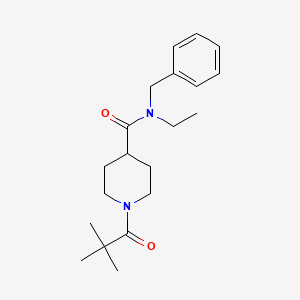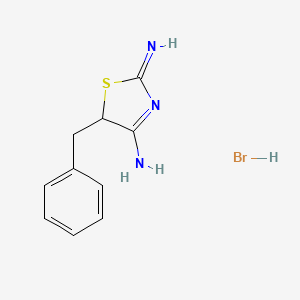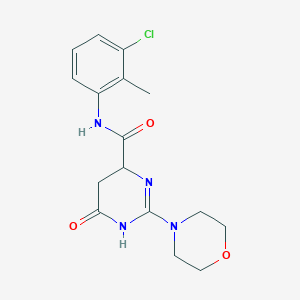![molecular formula C16H16N2O3 B4689193 1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4689193.png)
1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Vue d'ensemble
Description
1,1'-[1-(3-acetylphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, commonly known as "AMPPD," is a chemical compound that has gained significant attention in scientific research due to its unique properties. AMPPD is a heterocyclic compound that contains a pyrazole ring and a carbonyl group, making it an important intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of AMPPD involves the hydrolysis of the carbonyl group by enzymes such as alkaline phosphatase, resulting in the formation of a fluorescent product. The fluorescent product is formed when the carbonyl group is cleaved, and the resulting product undergoes an intramolecular cyclization reaction, resulting in the formation of a highly fluorescent compound.
Biochemical and Physiological Effects:
AMPPD has been shown to have minimal biochemical and physiological effects, making it an ideal substrate for enzymatic assays. AMPPD is non-toxic and does not interfere with enzymatic activity, making it a preferred substrate for various assays.
Avantages Et Limitations Des Expériences En Laboratoire
AMPPD has several advantages in lab experiments, including its high sensitivity and selectivity for detecting enzymes such as alkaline phosphatase. AMPPD is also relatively stable and can be easily synthesized in large quantities, making it an ideal substrate for high-throughput screening assays. However, one of the limitations of AMPPD is its low solubility in aqueous solutions, which can affect its performance in certain assays.
Orientations Futures
There are several future directions for the use of AMPPD in scientific research. One potential application is in the development of new diagnostic assays for detecting various diseases. AMPPD can also be used as a tool for studying enzyme kinetics and for screening potential inhibitors of enzymes. Furthermore, the synthesis of new derivatives of AMPPD with improved properties could lead to the development of more sensitive and selective substrates for various enzymatic assays.
Conclusion:
In conclusion, AMPPD is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. AMPPD is an ideal substrate for enzymatic assays due to its high sensitivity and selectivity, as well as its minimal biochemical and physiological effects. The development of new derivatives of AMPPD and the exploration of new applications for this compound could lead to significant advances in scientific research.
Applications De Recherche Scientifique
AMPPD has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of AMPPD is in the development of analytical methods for detecting enzymes such as alkaline phosphatase, which is commonly used as a biomarker for various diseases. AMPPD is used as a substrate for alkaline phosphatase, which catalyzes the hydrolysis of the carbonyl group in AMPPD, resulting in the formation of a fluorescent product that can be easily detected using spectroscopic methods.
Propriétés
IUPAC Name |
1-[3-(3,4-diacetyl-5-methylpyrazol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-9-15(11(3)20)16(12(4)21)17-18(9)14-7-5-6-13(8-14)10(2)19/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTJHXXZFFVJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-pyridinylmethyl)acrylamide](/img/structure/B4689126.png)
![1-{5-bromo-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4689136.png)

![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4689154.png)


![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689166.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B4689167.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4689172.png)
![3-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4689179.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4689183.png)
![1-(4-chlorophenyl)-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4689195.png)
![2-[(4-{[(4-chlorophenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4689202.png)